

DIA-NN Technical Support Center: Troubleshooting and FAQs

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Compound of Interest

Compound Name: *Diafen NN*

Cat. No.: *B1670385*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DIA-NN for data-independent acquisition (DIA) proteomics analysis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between "Protein.Group" and "Protein.Ids" in the DIA-NN output?

A: In the DIA-NN main report, Protein.Group refers to the inferred protein group based on the principles of parsimony, where peptides are grouped to explain the data with the minimum number of proteins. In contrast, Protein.Ids lists all protein accessions that a specific precursor has been matched to in the spectral library or FASTA database.[1][2] For downstream analysis, it is generally recommended to use the Protein.Group column for quantification.

Q2: Should I use a library-free or a library-based approach for my DIA-NN analysis?

A: The choice between a library-free or library-based approach depends on your specific experimental goals and available resources.

- **Library-free:** This approach, which uses an in-silico predicted spectral library from a FASTA file, is highly scalable, requires no prior DDA experiments, and is beneficial for large-scale studies or when working with novel organisms.[3] DIA-NN's library-free mode has been shown to provide high sensitivity and reproducibility.[2]

- Library-based: Using an empirically derived spectral library from DDA experiments can offer high identification confidence, especially when the library is generated from the same sample type and under similar chromatographic conditions as the DIA data.[\[3\]](#)

Q3: How does Match-Between-Runs (MBR) affect my results?

A: Match-Between-Runs (MBR) is a powerful feature in DIA-NN that can significantly increase the number of identified and quantified precursors by transferring identifications between runs based on retention time and mass-to-charge ratio alignment. However, it's important to be aware that enabling MBR can also influence quantitative results, and it is recommended to use the main .tsv report for analysis as MBR can significantly affect quantities, generally making them more reliable.

Q4: What are the recommended settings for mass accuracy and scan window?

A: For optimal results, it is recommended to use specific mass accuracy and scan window settings based on your mass spectrometer. While DIA-NN can automatically optimize these parameters, fixing them ensures greater reproducibility.[\[1\]](#)

Instrument Type	MS1 Accuracy (ppm)	MS/MS Accuracy (ppm)
Thermo Scientific Orbitrap Astral	4.0	10.0
Bruker timsTOF	15.0	15.0
SCIEX TripleTOF 6600 / ZenoTOF	12.0	20.0

The 'scan window' should be set to the approximate number of DIA cycles that occur during the elution of an average peptide peak.[\[1\]](#)

Troubleshooting Common Errors

This section provides guidance on how to resolve common errors encountered during DIA-NN processing.

Issue 1: DIA-NN fails to load raw files.

Symptoms: The DIA-NN log file contains an error message such as "ERROR: DIA-NN tried but failed to load the following files" or "ERROR cannot load file, skipping".[\[4\]](#)

Possible Causes and Solutions:

- **Missing or Incorrectly Installed MS File Reader:** For Thermo Fisher Scientific .raw files, the appropriate MS File Reader needs to be installed. Ensure you have the correct version installed and that it is accessible to DIA-NN.[\[5\]](#)
- **Unsupported File Format:** Ensure your raw data is in a supported format (.raw, .mzML, .wiff, .d).[\[1\]](#) For .mzML files, they should be centroided.
- **File Corruption:** The raw file may be corrupted. Try re-transferring the file or checking its integrity using the vendor's software. A common cause of corruption is an incomplete download.[\[6\]](#)
- **Incorrect File Path:** Verify that the file path in the DIA-NN setup is correct and does not contain any special characters that might be misinterpreted.

Issue 2: "Algorithmic failure" error message.

Symptoms: DIA-NN terminates unexpectedly with an "ERROR: algorithmic failure" message in the log file, often accompanied by a reference to a .cpp file and line number.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Possible Causes and Solutions:

- **Incompatibility with Input Files:** This error can sometimes be triggered by specific characteristics of the input files, such as those from certain instrument platforms or with unusual scan types.
- **Non-canonical Amino Acids in FASTA:** The presence of non-standard amino acid symbols in the FASTA file used for library generation can lead to this error.[\[9\]](#)
- **Software Bug:** In some cases, this may be a bug in a specific version of DIA-NN. Check the official DIA-NN GitHub page for updates and bug fixes.

Troubleshooting Protocol:

- **Update DIA-NN:** Ensure you are using the latest version of DIA-NN, as the issue may have been resolved in a more recent release.
- **Check FASTA File:** If using a custom FASTA file, inspect it for any non-standard amino acid notations.
- **Isolate the Problematic File:** If the error occurs when processing multiple files, try to process each file individually to identify if a specific file is causing the issue.
- **Report the Issue:** If the problem persists, consider reporting it on the DIA-NN GitHub issues page, providing the log file and details about your experimental setup.

Issue 3: Low number of protein/peptide identifications.

Symptoms: The number of identified proteins and peptides is significantly lower than expected.

Possible Causes and Solutions:

- **Suboptimal Sample Preparation:** Poor sample quality, incomplete protein digestion, or the presence of contaminants can severely impact identification rates.
- **Inappropriate Spectral Library:** If using a library-based approach, a mismatch between the spectral library and the experimental samples (e.g., different species, tissue type, or LC-MS conditions) can lead to poor results.
- **Incorrect DIA-NN Settings:** Suboptimal settings for parameters such as mass accuracy, retention time window, or FDR thresholds can reduce the number of identified entities.
- **Poor Data Quality:** Issues with the mass spectrometer performance or chromatography can result in low-quality data that is difficult to analyze.

Experimental Protocol for Troubleshooting Low Identifications:

- **QC of Raw Data:** Before processing with DIA-NN, visually inspect the raw data in the vendor's software. Check for consistent spray, good peak shapes, and stable retention times.

- Optimize DIA-NN Parameters:
 - Ensure the correct mass accuracies are set for your instrument.
 - If using a library, verify that it is appropriate for your samples. For library-free analysis, ensure the correct FASTA file is being used.
 - Experiment with different FDR thresholds (e.g., 1% at the precursor and protein level).
- Evaluate Sample Preparation: Re-evaluate your sample preparation protocol for potential issues like inefficient digestion or sample loss.

Issue 4: High quantitative variability between replicates.

Symptoms: High coefficient of variation (CV) for quantified proteins or peptides across technical replicates.

Possible Causes and Solutions:

- Inconsistent Sample Loading: Variations in the amount of sample injected onto the LC column.
- LC-MS System Instability: Fluctuations in spray stability, column performance, or mass spectrometer sensitivity.
- Suboptimal Data Processing: Inappropriate normalization or filtering during data analysis.

Troubleshooting Protocol:

- Review LC-MS Performance: Examine the total ion chromatograms (TICs) for each replicate to assess consistency.
- Check DIA-NN QC Reports: The PDF reports generated by DIA-NN contain valuable quality control metrics that can help identify problematic runs.
- Normalization: Ensure that appropriate normalization is being applied. DIA-NN's default normalization is generally robust, but you may need to consider other methods depending on your experimental design.

Data and Performance

Table 1: Comparison of Library-Free and Library-Based Approaches in DIA-NN

This table summarizes the number of protein identifications from a study comparing library-free and experimentally derived library approaches using a Zeno SWATH DIA dataset processed with DIA-NN.[\[11\]](#)

Analysis Approach	Number of Proteins Identified (<1% FDR)
Library-Free (In-silico)	~5500
Experimentally Derived Library	~5600

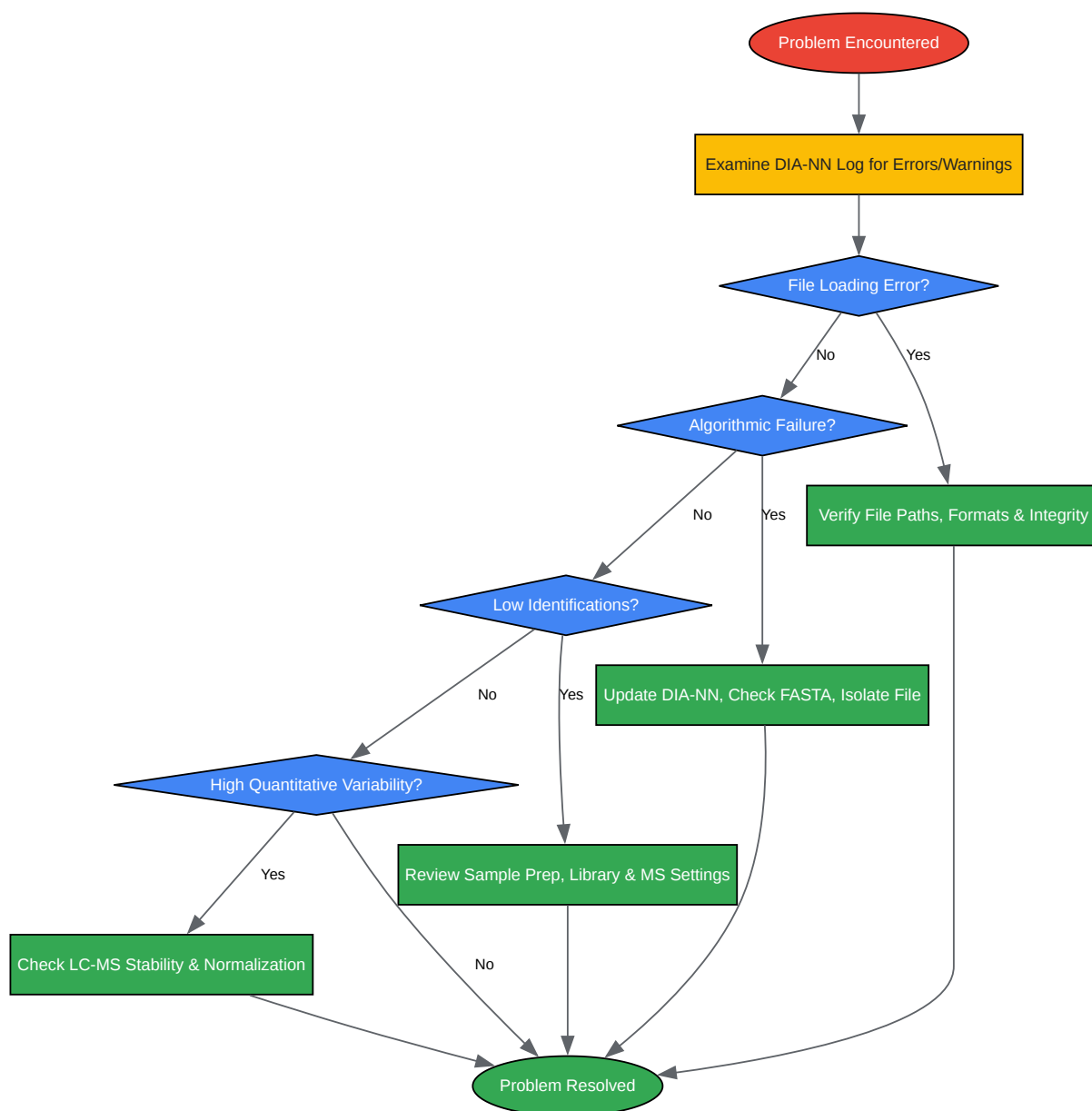
Table 2: Impact of DIA-NN Workflow on Protein Group Identification

This table from a benchmarking study shows the number of quantified protein groups and the coefficient of variation (CV) for different DIA-NN workflows.[\[2\]](#)

DIA-NN Workflow	Number of Quantified Protein Groups	Median CV (%)
Library-Free	High	< 10
In-silico Predicted Library (PROSIT)	High	< 10
In-silico Predicted Library (MS2PIP)	High	< 10
DDA-based Library	Lower	< 10

Visualizing Workflows and Logic

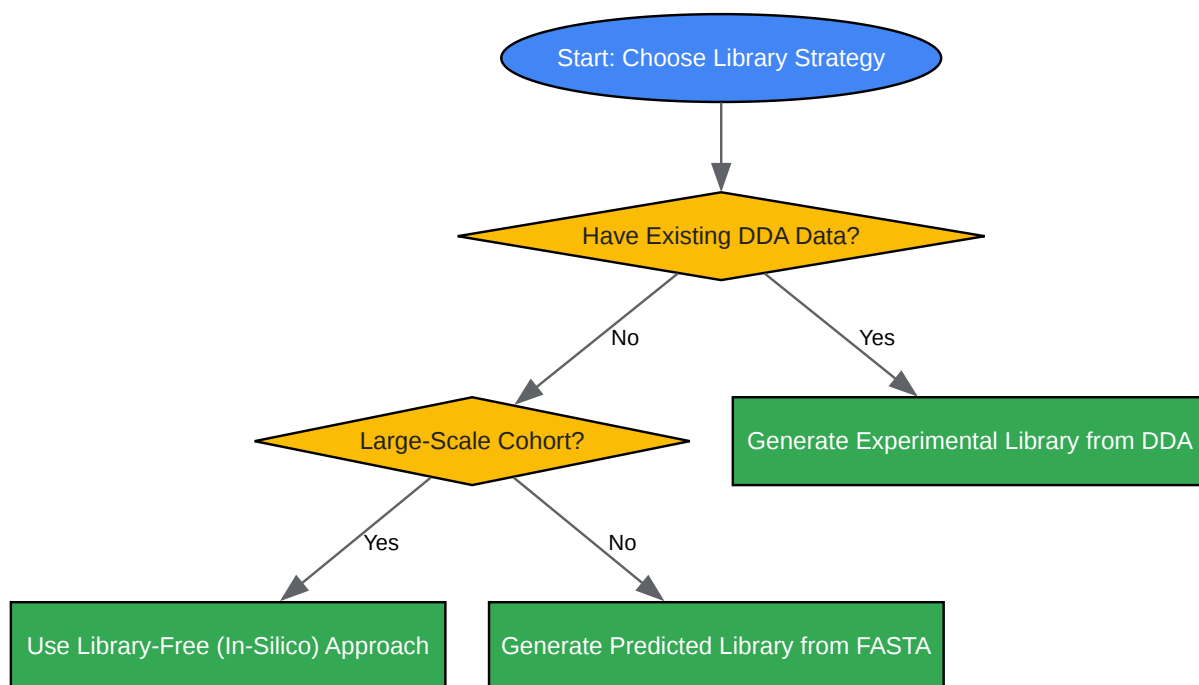
General DIA-NN Troubleshooting Workflow



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Caption: A flowchart for systematically troubleshooting common DIA-NN errors.

DIA-NN Library Generation Decision Tree



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Caption: Decision tree for selecting a suitable spectral library strategy in DIA-NN.

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